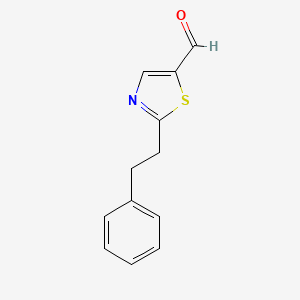

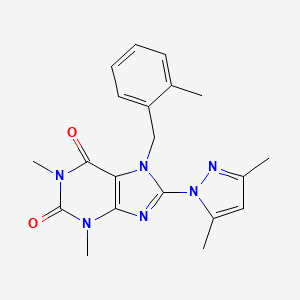

![molecular formula C19H19N3O6 B2845562 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 478246-64-9](/img/structure/B2845562.png)

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid” is a complex organic molecule. It contains a benzodioxol group, a piperazino group, and a nitrobenzenecarboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxol ring. The piperazino group is a type of heterocyclic amine. The nitrobenzenecarboxylic acid group contains a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by its functional groups. The benzodioxol group might undergo electrophilic aromatic substitution reactions. The piperazino group could participate in reactions typical of amines, such as acid-base reactions. The nitro group is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution .Scientific Research Applications

Polymer Synthesis

Research has demonstrated the synthesis of ordered polymers utilizing compounds similar to 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid. For instance, an ordered poly(amide-acylhydrazide-amide) was prepared by direct polycondensation of specific monomers, showcasing the compound's utility in polymer chemistry and material science (Yu, Seino, & Ueda, 1999).

Crystalline Structures

Studies on crystalline structures, such as the hydrated salt of related compounds, have been conducted to understand their molecular conformations and intermolecular interactions. These studies contribute to the field of crystallography and provide insights into the structural aspects of similar chemical entities (Kavitha, Kaur, Anderson, Jasinski, & Yathirajan, 2014).

Antimicrobial Activities

The synthesis and evaluation of derivatives of this compound for antimicrobial activities have been an area of interest. Novel compounds derived from this chemical structure have been tested against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Tuberculosis Agents

Efforts to synthesize analogues of this compound with improved bioavailability have been made, particularly in the context of anti-tuberculosis drug development. Modifications to the compound's structure have aimed at enhancing its activity against tuberculosis while improving absorption and serum half-life (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c23-19(24)14-2-3-15(16(10-14)22(25)26)21-7-5-20(6-8-21)11-13-1-4-17-18(9-13)28-12-27-17/h1-4,9-10H,5-8,11-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJUAFLPWJRUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

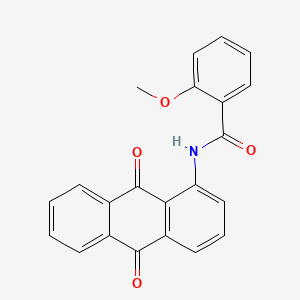

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

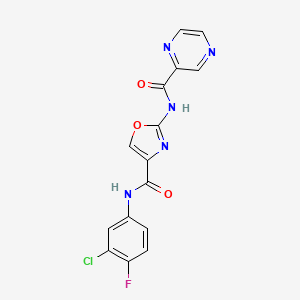

![2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide](/img/structure/B2845481.png)

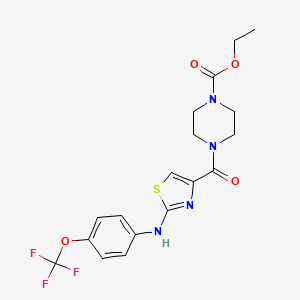

![4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B2845482.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)

![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845502.png)